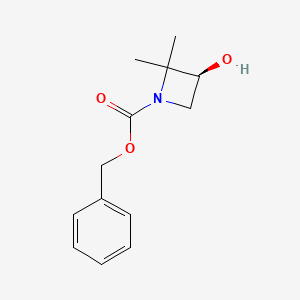

Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

Description

Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate is a chiral azetidine derivative characterized by a four-membered nitrogen-containing ring (azetidine) with stereochemical specificity at the C3 position (3S configuration). The molecule features a benzyl ester group at the 1-position, a hydroxyl group at the 3-position, and two methyl substituents at the 2-position, contributing to its steric and electronic properties .

This compound is primarily utilized as a synthetic intermediate in pharmaceutical chemistry, particularly in the development of bioactive molecules. Its rigid azetidine scaffold and functional groups make it valuable for probing stereochemical effects in drug design.

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

benzyl (3S)-3-hydroxy-2,2-dimethylazetidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO3/c1-13(2)11(15)8-14(13)12(16)17-9-10-6-4-3-5-7-10/h3-7,11,15H,8-9H2,1-2H3/t11-/m0/s1 |

InChI Key |

WIIXQDNCFGJHFM-NSHDSACASA-N |

Isomeric SMILES |

CC1([C@H](CN1C(=O)OCC2=CC=CC=C2)O)C |

Canonical SMILES |

CC1(C(CN1C(=O)OCC2=CC=CC=C2)O)C |

Origin of Product |

United States |

Preparation Methods

Ring-Opening and Intermediate Formation

- Starting materials include a substituted 3-substituted 1,2-epoxypropane and a benzaldehyde derivative.

- These undergo a ring-opening reaction in the presence of ammoniacal liquor (ammonia solution) to form the first intermediate.

- Acidic hydrolysis of this intermediate yields a second intermediate, typically a chloro-2-propylamine derivative.

Ring Closure to Form 3-Hydroxyazetidine Hydrochloride

- The second intermediate undergoes a base-mediated ring closure reaction to form 3-hydroxyazetidine hydrochloride.

- Acidification with hydrochloric acid stabilizes the azetidine ring in its hydrochloride salt form.

Protection of the Hydroxyl Group (N-Boc Protection)

- 3-Hydroxyazetidine hydrochloride reacts with di-tert-butyl dicarbonate (Boc anhydride) under mild conditions (20–30 °C, 10–20 hours) in the presence of sodium bicarbonate catalyst.

- This step yields N-Boc-3-hydroxyazetidine derivatives, protecting the nitrogen and hydroxyl groups for further synthetic transformations.

Final Esterification to Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

- The N-Boc-3-hydroxyazetidine intermediate is then reacted with benzyl chloroformate in the presence of a base such as triethylamine under anhydrous conditions.

- This reaction introduces the benzyl ester group at the 1-position, completing the synthesis of this compound.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Ring-opening | 3-substituted 1,2-epoxypropane + benzaldehyde + NH3 | Reflux (Isopropanol) | 3–5 hours | — | Formation of first intermediate |

| Acidic hydrolysis | Acid (HCl or Acetic acid) | 0–5 °C | — | — | Converts first intermediate to chloro-2-propylamine |

| Ring closure | Base (K2CO3 or KOtBu) | 20–30 °C | 4–12 hours | 40–66 | Forms 3-hydroxyazetidine hydrochloride |

| N-Boc protection | Di-tert-butyl dicarbonate + NaHCO3 | 20–30 °C | 10–20 hours | 45–78 | Protects nitrogen and hydroxyl groups |

| Benzyl ester formation | Benzyl chloroformate + triethylamine | Anhydrous, RT | Several hours | — | Final esterification step |

Note: Yields vary depending on scale and purity of reagents.

Mechanistic Insights

- The ring-opening of the epoxide by ammonia is regioselective, leading to an amino alcohol intermediate.

- Acidic hydrolysis converts protective groups and prepares the molecule for cyclization.

- The base-induced ring closure forms the strained azetidine ring, stabilized as the hydrochloride salt.

- Boc protection prevents side reactions on the nitrogen and hydroxyl groups during subsequent steps.

- The final esterification with benzyl chloroformate proceeds via nucleophilic attack of the nitrogen on the chloroformate, forming the carbamate ester linkage.

Comparative Analysis of Preparation Methods

| Method Aspect | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Control | Manual, less precise control over temperature/time | Automated, precise control enhances yield |

| Scalability | Limited by batch size and manual handling | Easily scalable with consistent quality |

| Environmental Impact | Higher solvent waste, manual solvent recovery | Improved solvent recycling and reduced waste |

| Reaction Time | Longer due to batch processing | Shorter, due to rapid mixing and heat transfer |

| Yield and Purity | Variable yields (40–78%) | Potentially higher yields and purity |

Comprehensive Research Findings and Characterization Data

Nuclear Magnetic Resonance (NMR):

- ^1H NMR (400 MHz, MeOD) for N-Boc-3-hydroxyazetidine shows characteristic signals at δ 5.62 (doublet, J=8 Hz, 1H), δ 4.36–4.38 (multiplet, 1H), and δ 3.56–4.00 (multiplets for 4H).

- ^1H NMR (400 MHz, DMSO-d6) for 3-hydroxyazetidine hydrochloride shows signals at δ 9.22 (singlet, 4H), δ 6.27 (singlet, 4H), δ 4.50–4.56 (multiplet, 1H), and δ 3.72–4.04 (multiplets, 4H).

High-Performance Liquid Chromatography (HPLC):

- Purity of 3-hydroxyazetidine hydrochloride is typically above 98.5%.

-

- The final compound is isolated as a white crystalline solid.

Chemical Reactions Analysis

Types of Reactions: Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The ester group can be reduced to an alcohol using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC, DMP, or KMnO4 (Potassium permanganate) in an appropriate solvent.

Reduction: LiAlH4 in dry ether or THF (Tetrahydrofuran).

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a primary or secondary alcohol.

Substitution: Formation of benzyl-substituted derivatives.

Scientific Research Applications

Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the benzyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Ring Sizes

(a) Benzyl 2-allyl-3-hydroxy-1-piperidinecarboxylate (CAS: 244056-94-8)

- Structure : Features a six-membered piperidine ring instead of azetidine, with an allyl group at C2 and a benzyl ester at C1.

- Stereochemical Complexity: The (2S,3S) configuration in the piperidine derivative may offer distinct conformational preferences.

(b) Tert-butyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate

- Structure : Replaces the benzyl ester with a tert-butyl group.

- Synthetic Utility: The tert-butyl carbamate (Boc) group is widely used in peptide synthesis for amine protection, whereas the benzyl ester may serve as a carboxylate-protecting group .

Functional Analogues with Bioactive Profiles

(a) β-Hydroxy-β-aryl Propanoic Acids ()

- Structure : Carboxylic acids with aryl and methyl substituents, structurally analogous to NSAIDs like ibuprofen.

- Key Differences: Pharmacological Activity: These compounds exhibit anti-inflammatory properties via COX-2 inhibition, whereas the azetidine derivative’s ester functionality and heterocyclic core suggest divergent mechanisms (e.g., enzyme inhibition or receptor modulation). Acid vs. Ester: The carboxylic acid group in propanoic acids enhances bioavailability and ionic interactions, unlike the neutral ester in the azetidine compound .

(b) Phenanthrene-Based Tylophorine Derivatives ()

- Structure : Phenanthrene-fused systems with hydroxy and methoxy substituents.

- Key Differences: Bioactivity: Demonstrated cytotoxicity against H460 lung carcinoma cells (IC₅₀: 6.1–11.6 μM), linked to DNA intercalation or topoisomerase inhibition. The azetidine derivative’s smaller ring system may limit such interactions but could enhance metabolic stability .

Data Tables for Comparative Analysis

Table 1: Structural and Physicochemical Comparison

Key Research Findings and Implications

- Ring Size and Reactivity: Smaller azetidine rings may enhance strain-driven reactivity compared to piperidine analogs, enabling novel transformations in synthesis .

- Biological Relevance : While the azetidine derivative lacks direct activity data, its structural features align with privileged scaffolds in medicinal chemistry, warranting further investigation into its pharmacokinetic and target-binding properties .

- Safety and Stability : Unlike benazepril (a regulated ACE inhibitor), the absence of hazard classifications for the azetidine compound suggests favorable handling profiles, though in vivo studies are needed .

Biological Activity

Benzyl (3S)-3-hydroxy-2,2-dimethyl-azetidine-1-carboxylate (CAS: 2865073-30-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer therapies. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula and a molecular weight of approximately 235.28 g/mol. The compound features a hydroxy-substituted azetidine ring with a benzyl group at the 3-position and two methyl groups at the 2-position, along with a carboxylate functional group.

Structural Representation:

- SMILES Notation:

O=C(OCC1=CC=CC=C1)N(C[C@H]2O)C2(C)C

Antimicrobial Activity

Recent studies have indicated that this compound exhibits promising antimicrobial properties. Its structure suggests potential interactions with bacterial cell walls or metabolic pathways, which could inhibit growth.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 32 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses significant cytotoxic effects against various cancer cell lines, including leukemia and breast cancer cells.

Case Study: Anticancer Evaluation

A study conducted on the efficacy of this compound demonstrated its ability to induce apoptosis in cancer cells without adversely affecting normal cells. The compound was tested against several cancer types:

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) | Effectiveness | Reference |

|---|---|---|---|

| Leukemia (RPMI-8226) | 10 | High | |

| Breast Cancer (MCF7) | 15 | Moderate | |

| Colon Cancer | 12 | High |

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interaction with specific cellular receptors or enzymes. This interaction may lead to modulation of signaling pathways associated with cell proliferation and apoptosis.

Conclusion and Future Directions

This compound shows considerable promise as a lead compound in drug development for both antimicrobial and anticancer therapies. Further research is warranted to explore its full therapeutic potential, optimize its synthesis, and understand its mechanisms of action more comprehensively.

Future studies should focus on:

- In vivo evaluations to assess the efficacy and safety profile.

- Structure-activity relationship (SAR) analysis to enhance potency and selectivity.

- Exploration of combination therapies with existing drugs to improve treatment outcomes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.